methyl 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli reaction, which can proceed without the participation of an aldehyde . This reaction is often carried out under catalyst-free conditions, making it an environmentally friendly approach .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions can introduce various substituents, altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Methyl 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, used as a CDK2 inhibitor.
Uniqueness
Methyl 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
29274-16-6 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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